molecular formula C10H15NO2 B11912676 Ethyl 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate

Ethyl 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate

Cat. No.: B11912676
M. Wt: 181.23 g/mol
InChI Key: VFEXNIVOTPJFGB-UHFFFAOYSA-N
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Description

Ethyl 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate typically involves the esterification of 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are still under investigation .

Biological Activity

Ethyl 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, focusing on antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure

The compound is characterized by a pyrrole ring substituted at the 3-position with a 2,5-dimethyl group and an ethyl acetate moiety. Its molecular formula is C11H15NO2C_{11}H_{15}NO_2. The presence of the pyrrole structure is significant, as it is known to confer various biological activities.

1. Antimicrobial Properties

Research indicates that certain pyrrole derivatives, including this compound, exhibit significant antimicrobial activity against a range of pathogens. The mechanism of action often involves the disruption of bacterial cell membranes or interference with metabolic processes.

CompoundActivityReference
This compoundAntimicrobial
Methyl 2,5-dimethylpyrroleAntimicrobial
Ethyl 4-(methylthio)-3-pyridinecarboxylateAntiviral

2. Anticancer Activity

This compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit cancer cell growth through various mechanisms, including the inhibition of tubulin polymerization and interference with key signaling pathways.

Case Study: Tubulin Polymerization Inhibition

In a study involving new pyrrole derivatives, compounds similar to this compound were synthesized and evaluated for their ability to inhibit tubulin polymerization. The results indicated that these compounds could effectively bind to tubulin and inhibit cancer cell growth at nanomolar concentrations .

Case Study: Dihydrofolate Reductase Inhibition

Another investigation focused on the synthesis of hydrazide analogs derived from pyrrole structures. These compounds exhibited strong inhibition of dihydrofolate reductase (DHFR), an essential enzyme in cancer metabolism. The docking studies suggested favorable interactions between these compounds and the enzyme's active site .

The biological activities of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The compound's hydrophobic nature allows it to integrate into microbial membranes, leading to cell lysis.
  • Enzyme Inhibition : By binding to critical enzymes like DHFR or tubulin, it disrupts essential cellular processes required for proliferation.

Synthesis and Modification

The synthesis of this compound can be achieved through various methods involving the condensation of appropriate precursors followed by cyclization to form the pyrrole ring. Modifications to the pyrrole structure can significantly affect its biological activity.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

ethyl 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate

InChI

InChI=1S/C10H15NO2/c1-4-13-10(12)6-9-5-7(2)11-8(9)3/h5,11H,4,6H2,1-3H3

InChI Key

VFEXNIVOTPJFGB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(NC(=C1)C)C

Origin of Product

United States

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